Imidazo[1,5-a]pyridinium, 2-amino-, bromide
Description
Imidazo[1,5-a]pyridinium, 2-amino-, bromide is a heterocyclic compound featuring a fused imidazole and pyridine ring system with an amino group at position 2 and a bromide counterion. This structure combines the electronic properties of aromatic nitrogen-containing rings with the ionic character of the bromide salt, making it a versatile candidate for applications in medicinal chemistry, materials science, and catalysis.
Properties
IUPAC Name |
imidazo[1,5-a]pyridin-4-ium-2-amine;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N3.BrH/c8-10-5-7-3-1-2-4-9(7)6-10;/h1-6H,8H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCUMKLBOAHPJZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN(C=[N+]2C=C1)N.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30491725 | |
| Record name | 2-Amino-2H-imidazo[1,5-a]pyridin-4-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30491725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61254-45-3 | |
| Record name | Imidazo[1,5-a]pyridinium, 2-amino-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61254-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-2H-imidazo[1,5-a]pyridin-4-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30491725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Propargyl Bromide-Mediated Cyclization
The most widely reported method involves reacting 2-aminopyridine with propargyl bromide under basic conditions. The reaction proceeds via a two-step mechanism:
- N-Alkylation : 2-Aminopyridine undergoes alkylation at the exocyclic amine with propargyl bromide, forming a propargyl-substituted intermediate.
- Intramolecular Cyclization : Base-induced deprotonation triggers a 5-endo-dig cyclization, yielding the imidazo[1,5-a]pyridine core.
Optimized Conditions
| Parameter | Specification |
|---|---|
| Solvent | Anhydrous DMF |
| Base | Potassium carbonate |
| Temperature | 80°C, 12 h |
| Yield | 68–72% |
This method achieves moderate yields but requires careful control of moisture due to propargyl bromide's sensitivity to hydrolysis.
Microwave-Assisted N-Alkylation of 2-Halopyridines
Accelerated Synthesis via Focused Microwave Irradiation
A breakthrough methodology developed by Vega et al. utilizes microwave irradiation to overcome kinetic barriers in 2-chloropyridine alkylation. The process involves:
- Formation of Pyridinium Salt : 2-Chloropyridine reacts with benzyl bromide under microwave conditions (300 W, 150°C, 15 min).
- Cyanamide Cyclization : Subsequent treatment with cyanamide (NH2CN) and K2CO3 in acetonitrile generates the 2-aminoimidazo[1,5-a]pyridine framework.
Key Advantages
- Reaction time reduced from 24 h to 2.5 h
- Yield improvement from 55% to 83%
- Enables synthesis of derivatives with electron-withdrawing substituents
Ritter-Type Reaction Catalyzed by Bismuth(III) Triflate
Benzylic Alcohol Activation Strategy
The 2024 ACS Organic & Inorganic Au study demonstrates a novel Ritter-type approach using:
- Catalyst : Bi(OTf)3 (5 mol%)
- Co-catalyst : p-TsOH·H2O (7.5 equiv)
- Solvent System : Dichloroethane (DCE)/acetonitrile (15:1 v/v)
Mechanistic Insights
- Bi(OTf)3 facilitates benzylic alcohol → benzylic cation conversion
- p-TsOH·H2O promotes imine formation between 2-aminopyridine and the cation
- Cyclization occurs via nucleophilic attack of the pyridine nitrogen on the activated carbonyl
Performance Metrics
| Substrate Scope | Yield Range | Temperature | Time |
|---|---|---|---|
| Electron-rich arenes | 78–92% | 150°C | 8 h |
| Sterically hindered | 45–63% | 150°C | 12 h |
This method shows exceptional functional group tolerance but requires high-temperature conditions.
Oxidative Cyclocondensation of 2-Pyridinecarbaldehyde
Manganese-Mediated Redox Cycling
The 2020 IUCr study details a one-pot synthesis combining:
Critical Reaction Steps
- Schiff base formation between aldehyde and methylamine
- Mn(II)-catalyzed oxidative cyclization
- In situ bromide incorporation via CH2Cl2 solvent decomposition
Crystallographic Evidence
X-ray diffraction confirms the product's structure with:
DBU-Catalyzed Cyclization in Aqueous Ethanol
Green Chemistry Approach
The 2019 Royal Society protocol achieves 65–94% yields using:
- Catalyst : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Solvent : Ethanol/water (1:1 v/v)
- Substrates : 2-Aminopyridine + phenacyl bromides
Mechanistic Pathway
- DBU abstracts acidic α-hydrogen from phenacyl bromide
- Concomitant N-alkylation and cyclization
- Water acts as proton shuttle for HBr elimination
Scale-Up Data
| Batch Size | Yield | Purity (HPLC) |
|---|---|---|
| 1 mmol | 94% | 98.2% |
| 50 mmol | 89% | 97.8% |
| 1 mol | 82% | 96.1% |
Industrial Production Methodologies
Continuous Flow Synthesis
Modern manufacturing processes employ:
- Reactor Type : Microfluidic tubular reactor
- Parameters :
- Residence time: 8.5 min
- Temperature: 185°C
- Pressure: 17 bar
- Throughput : 12.8 kg/day
Economic Analysis
| Method | Cost/kg | E-Factor | PMI |
|---|---|---|---|
| Batch Cyclocondensation | $412 | 23.7 | 58.2 |
| Continuous Flow | $298 | 11.4 | 34.6 |
Comparative Analysis of Synthetic Routes
Table 1. Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Green Metrics* |
|---|---|---|---|---|
| Propargyl bromide | 68–72 | 95 | Moderate | 0.61 |
| Microwave | 83 | 98 | Limited | 0.78 |
| Ritter-type | 45–92 | 97 | High | 0.54 |
| Oxidative | 74 | 96 | Moderate | 0.67 |
| DBU-catalyzed | 65–94 | 98 | High | 0.82 |
*Calculated using the ACS GCI Pharmaceutical Roundtable tool
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,5-a]pyridinium, 2-amino-, bromide undergoes various chemical reactions, including:
Oxidation: Oxidation with nitric acid in acetic acid yields nitro derivatives.
Substitution: Halogenation reactions, such as bromination and iodination, are common.
Cycloaddition: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Nitric acid in acetic acid.
Substitution: Bromine or iodine in chloroform.
Cycloaddition: Various cycloaddition reagents under mild conditions.
Major Products:
Oxidation: Nitroimidazo[1,5-a]pyridines.
Substitution: 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide.
Cycloaddition: Complex heterocyclic compounds.
Scientific Research Applications
Imidazo[1,5-a]pyridinium, 2-amino-, bromide is a heterocyclic compound featuring fused imidazole and pyridine rings with a quaternary ammonium structure due to the presence of a bromide ion. The imidazo[1,5-a]pyridine framework is known for its biological activity and potential in medicinal chemistry, serving as a scaffold for the development of pharmaceuticals.
Applications
Imidazo[1,5-a]pyridinium compounds have applications in various fields:
- Pharmaceuticals Imidazo[1,5-a]pyridinium compounds serve as intermediates in the synthesis of drugs due to their biological activity. A series of imidazo[1,5-a]pyridine-chalcone derivatives were designed, synthesized, and evaluated for their anticancer activity against five human cancer cell lines. Two compounds displayed promising cytotoxicity against the breast cancer cell line MDA-MB-231 .
- Antimicrobial Research Imidazo[1,5-a]pyridinium compounds are being explored for their potential antibacterial and antiviral properties, offering new avenues for combating infectious diseases.
- Agrochemicals These compounds contribute to the development of new pesticides and herbicides, aiding in crop protection and improved agricultural yields.
- Catalysis Imidazo[1,5-a]pyridinium-based ligands and catalysts are utilized in various chemical reactions, enhancing reaction efficiency and selectivity.
- Material Science These compounds are used in the synthesis of novel materials with unique optical, electronic, and structural properties.
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridinium, 2-amino-, bromide involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor agonist, influencing neurotransmission and exhibiting sedative effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Imidazo[4,5-b]pyridines
- Structure : Fused imidazole and pyridine rings with bridging nitrogen atoms at positions 4 and 5 (vs. 1 and 5-a in the target compound).
- Synthesis : Acetylation of 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one using acetyl chloride and K₂CO₃ .
- Properties/Applications :
3-Bromoimidazo[1,5-a]pyridine
- Structure: Bromine substituent at position 3 instead of an amino group at position 2.
- Molecular Weight : 197.03 g/mol .
- Applications : Primarily used as a chemical intermediate in organic synthesis .
Pyrazolo[1,5-a]pyrimidines
Physicochemical and Functional Comparisons
Table 1: Key Comparisons
Key Observations :
Electronic Effects: The amino group in the target compound enhances intramolecular charge transfer (ICT) and hydrogen-bonding capacity compared to non-amino derivatives like 3-bromoimidazo[1,5-a]pyridine .
Biological Activity: Imidazo[4,5-b]pyridines show stronger antiviral activity due to their purine-like structure, whereas the target compound’s amino group may improve solubility for drug formulations .
Synthetic Flexibility : Pyrazolo[1,5-a]pyrimidines are synthesized via modular multi-component reactions, while imidazo[1,5-a]pyridinium derivatives require tailored cyclization strategies .
Luminescent Properties
Imidazo[1,5-a]pyridine derivatives exhibit tunable fluorescence with Stokes shifts ranging from 50–150 nm, depending on substituents. The amino group at position 2 may further enhance ICT effects, making the compound suitable for optoelectronic devices .
Biological Activity
Imidazo[1,5-a]pyridinium, 2-amino-, bromide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of this compound
This compound is characterized by a fused imidazole and pyridine ring system, which contributes to its unique biological properties. It has been primarily studied for its antimicrobial , anticancer , and neurological effects, making it a valuable scaffold in medicinal chemistry.
The biological activity of imidazo[1,5-a]pyridinium derivatives is often attributed to their interaction with various molecular targets:
- GABA A Receptor Agonism : This compound exhibits sedative effects by acting as an agonist at GABA A receptors, influencing neurotransmission pathways.
- Neuropeptide S Receptor Antagonism : Some derivatives have shown potential as antagonists of neuropeptide S receptors, which are involved in anxiety and stress responses .
- Inhibition of Enzymatic Activity : Research indicates that certain analogs can inhibit phospholipase A2 (PLA2), an enzyme implicated in inflammatory processes .
Antimicrobial Properties
Imidazo[1,5-a]pyridinium compounds demonstrate significant antimicrobial activity against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,5-a]pyridinium derivatives. For instance:
- Cytotoxic Effects : Compounds derived from this scaffold have been tested against multiple cancer cell lines. Notably, some derivatives exhibited GI50 values ranging from 1.06 to 14.9 μM against human tumor cell lines, indicating potent cytotoxicity .
- Mechanisms of Action : Flow cytometric analysis revealed that these compounds can induce apoptosis and arrest the cell cycle at the G2/M phase in cancer cells. This suggests a multifaceted approach to inhibiting tumor growth through direct cytotoxicity and modulation of cell cycle dynamics .
Neurological Effects
The sedative and anxiolytic properties of imidazo[1,5-a]pyridinium compounds have made them subjects of interest in neurological research. They are structurally related to several clinically used anxiolytics and sedatives such as zolpidem and alpidem, which target GABAergic systems in the brain .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazo[1,5-a]pyridinium derivatives. Research has shown that:
- Substituents on the imidazole or pyridine rings significantly influence biological activity.
- The presence of specific functional groups can enhance potency against targeted receptors or enzymes while minimizing toxicity .
Case Study 1: Anticancer Evaluation
In a study assessing the anticancer efficacy of synthesized imidazo[1,5-a]pyridine derivatives, compounds were evaluated against breast cancer cell lines (MCF-7 and MDA-MB-468). The results indicated that certain derivatives exhibited IC50 values below 50 μM after 24 hours of treatment, demonstrating significant anti-tumor activity without notable toxicity in normal cell lines .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of imidazo[1,5-a]pyridine derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess efficacy and found that several compounds had zones of inhibition comparable to standard antibiotics .
Q & A
Q. How do theoretical frameworks guide hypothesis formulation in mechanistic studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
